molecular formula C8H14KNO4S B12376813 3-HPMA Potassium Salt-3-13C3,15N

3-HPMA Potassium Salt-3-13C3,15N

Cat. No.: B12376813
M. Wt: 263.34 g/mol
InChI Key: SBPXEFQYYDXDRE-DYLYWUJTSA-M
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Description

3-HPMA Potassium Salt-3-13C3,15N is a compound labeled with stable isotopes of carbon-13 and nitrogen-15. It is primarily used in scientific research as a tracer for quantitation during the drug development process . The compound is known for its high purity and stability, making it an essential tool in various fields of study.

Chemical Reactions Analysis

3-HPMA Potassium Salt-3-13C3,15N undergoes various types of chemical reactions, including:

Scientific Research Applications

3-HPMA Potassium Salt-3-13C3,15N has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-HPMA Potassium Salt-3-13C3,15N involves its use as a tracer molecule. The stable isotopes of carbon-13 and nitrogen-15 allow researchers to track the compound’s movement and transformation within a system. This is particularly useful in studying metabolic pathways, drug interactions, and other biochemical processes . The molecular targets and pathways involved depend on the specific application and the system being studied.

Comparison with Similar Compounds

3-HPMA Potassium Salt-3-13C3,15N is unique due to its specific isotope labeling, which provides distinct advantages in research applications. Similar compounds include:

These similar compounds may be used in different research contexts, but this compound offers a unique combination of isotopes that can provide more comprehensive data in certain studies.

Properties

Molecular Formula

C8H14KNO4S

Molecular Weight

263.34 g/mol

IUPAC Name

potassium;(2R)-2-(acetyl(15N)amino)-3-(3-hydroxypropylsulfanyl)(1,2,3-13C3)propanoate

InChI

InChI=1S/C8H15NO4S.K/c1-6(11)9-7(8(12)13)5-14-4-2-3-10;/h7,10H,2-5H2,1H3,(H,9,11)(H,12,13);/q;+1/p-1/t7-;/m0./s1/i5+1,7+1,8+1,9+1;

InChI Key

SBPXEFQYYDXDRE-DYLYWUJTSA-M

Isomeric SMILES

CC(=O)[15NH][13C@@H]([13CH2]SCCCO)[13C](=O)[O-].[K+]

Canonical SMILES

CC(=O)NC(CSCCCO)C(=O)[O-].[K+]

Origin of Product

United States

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